An In-depth Technical Guide to the Physicochemical Properties of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, a novel chemical entity with potential applications in pharmaceutical and materials science. Given the absence of extensive published data for this specific molecule, this document serves as a predictive framework and a methodological guide for its synthesis, purification, and characterization. We delve into theoretical predictions for key parameters such as solubility, pKa, and LogP, and provide detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction and Molecular Overview
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is an organic molecule featuring a unique combination of functional groups: a primary aromatic amine, a secondary amide, an aromatic ether, and a methoxy group. This structural arrangement suggests a potential for diverse chemical interactions, making it an interesting candidate for drug discovery and development. The phenoxyacetamide scaffold is a known constituent in various biologically active compounds.[1] The presence of a primary aromatic amine offers a site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
This guide provides a foundational understanding of the molecule's expected physicochemical properties, which are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Structure:
Figure 1: 2D structure of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide.
Synthesis and Purification
A plausible and efficient method for the synthesis of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is the acylation of a commercially available diamine with a custom-synthesized acyl chloride.[2][3]
Proposed Synthetic Pathway
The synthesis can be approached in two main steps:
-
Preparation of 2-(2-methoxyphenoxy)acetyl chloride: This is achieved by reacting 2-(2-methoxyphenoxy)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4]
-
Acylation of p-Phenylenediamine: The resulting acyl chloride is then reacted with p-phenylenediamine. A suitable base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.[2][5]
Caption: Proposed workflow for the synthesis and purification.
Detailed Experimental Protocol: Synthesis
-
Acyl Chloride Formation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-methoxyphenoxy)acetic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(2-methoxyphenoxy)acetyl chloride, which can be used in the next step without further purification.
-
Amide Formation: Dissolve p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath. Add the crude 2-(2-methoxyphenoxy)acetyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the cooled amine solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Physicochemical Properties and Experimental Determination
The following section outlines the predicted properties of the title compound and the standard methodologies for their experimental verification.
| Property | Predicted Value | Experimental Method |
| Molecular Formula | C₁₅H₁₆N₂O₃ | High-Resolution Mass Spectrometry |
| Molecular Weight | 272.30 g/mol | Mass Spectrometry |
| Melting Point | 150 - 170 °C | Capillary Melting Point Apparatus |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents | Shake-Flask Method |
| pKa (basic) | 4.0 - 5.0 (for the aminophenyl group) | Potentiometric Titration |
| LogP | 1.5 - 2.5 | Shake-Flask Method with HPLC/UV-Vis |
Melting Point
-
Prediction: The presence of N-H and C=O groups allows for intermolecular hydrogen bonding, and the planar aromatic rings can facilitate pi-pi stacking. These interactions suggest that the compound will be a solid at room temperature with a moderately high melting point, likely in the range of 150-170 °C.
-
Experimental Protocol:
-
Ensure the purified sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube into a calibrated melting point apparatus.[7]
-
Perform a rapid initial heating to determine an approximate melting range.[8]
-
For an accurate measurement, use a fresh sample and heat at a rate of 1-2 °C per minute, starting from about 10 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.[6]
-
Solubility
-
Prediction: The molecule possesses both polar functional groups (amine, amide, ether) capable of hydrogen bonding and significant nonpolar surface area (two aromatic rings). Therefore, it is expected to be sparingly soluble in water but should exhibit good solubility in polar organic solvents like DMSO, DMF, and methanol. Its solubility in aqueous solutions will be pH-dependent due to the basicity of the primary amine.
-
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, octanol) in a sealed vial.[9]
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.[10]
-
Acid-Base Properties (pKa)
-
Prediction: The primary aromatic amine is the most basic site in the molecule. Its pKa is expected to be in the range of 4.0 to 5.0, typical for anilines. The amide N-H proton is generally not considered acidic under normal aqueous conditions (pKa > 15).
-
Experimental Protocol (Potentiometric Titration):
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[11]
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water or a methanol-water mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[12][13]
-
Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully.
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.[11]
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[11]
-
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
-
Prediction: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of two aromatic rings and a methoxy group contributes to its lipophilicity, while the amine and amide groups contribute to its hydrophilicity. A predicted LogP value would be in the range of 1.5 to 2.5, indicating moderate lipophilicity.
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a pH 7.4 buffer for LogD) that have been pre-saturated with each other.[14]
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases, then let the layers separate completely.[15]
-
Carefully sample both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).[16]
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Spectroscopic Characterization
Infrared (IR) Spectroscopy
-
Predicted Absorptions:
-
N-H Stretching: Two medium-intensity peaks are expected for the primary amine (-NH₂) around 3400-3300 cm⁻¹. A single, medium-intensity peak for the secondary amide N-H should appear around 3300 cm⁻¹.[17]
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) will be just below 3000 cm⁻¹.
-
C=O Stretching (Amide I band): A strong, sharp absorption is predicted in the range of 1680-1640 cm⁻¹.[18][19]
-
N-H Bending (Amide II band): A medium to strong absorption is expected around 1550 cm⁻¹.[18]
-
C-O Stretching: Two characteristic stretches are expected for the ether linkage: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted, 400 MHz, DMSO-d₆):
-
δ 9.5-10.0 (s, 1H): Amide N-H proton.
-
δ 6.8-7.5 (m, 8H): Aromatic protons from both rings.
-
δ 6.5-6.7 (d, 2H): Aromatic protons ortho to the -NH₂ group.
-
δ 4.9-5.1 (s, 2H): -NH₂ protons (broad, exchangeable with D₂O).
-
δ 4.6 (s, 2H): Methylene protons (-O-CH₂-C=O).
-
δ 3.8 (s, 3H): Methoxy protons (-OCH₃).
-
-
¹³C NMR (predicted, 100 MHz, DMSO-d₆):
-
δ ~168: Amide carbonyl carbon.
-
δ 110-160: 12 aromatic carbon signals.
-
δ ~68: Methylene carbon (-O-CH₂-C=O).
-
δ ~56: Methoxy carbon (-OCH₃).
-
Note: NMR predictions can be refined using specialized software.[20][21]
Mass Spectrometry (MS)
-
Molecular Ion: Under Electron Ionization (EI), the molecular ion peak (M⁺•) is expected at m/z = 272.
-
Predicted Fragmentation Pattern:
-
α-cleavage: The most prominent fragmentation is likely the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion.
-
Amide Bond Cleavage: Cleavage of the amide bond can also occur.
-
Ether Bond Cleavage: The bond between the methylene group and the phenoxy oxygen is a likely site of cleavage.
-
The fragmentation of amides is a well-studied process and can provide significant structural information.[22][23]
Conclusion
This technical guide has presented a predictive overview of the key physicochemical properties of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. While the provided data is theoretical, it is grounded in established chemical principles and data from analogous structures. The detailed experimental protocols offer a clear and robust pathway for the empirical determination of these properties. The synthesis, characterization, and understanding of the physicochemical profile of this molecule will be crucial for unlocking its potential in medicinal chemistry and other scientific disciplines. The methodologies described herein represent a self-validating system for any researcher embarking on the study of this or similar novel chemical entities.
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